Brivudine monophosphate

CAS No.: 80860-82-8

Cat. No.: VC1793617

Molecular Formula: C11H14BrN2O8P

Molecular Weight: 413.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80860-82-8 |

|---|---|

| Molecular Formula | C11H14BrN2O8P |

| Molecular Weight | 413.11 g/mol |

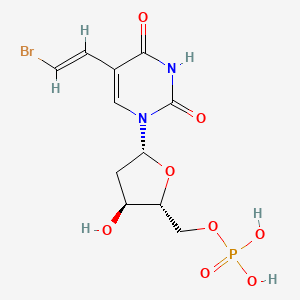

| IUPAC Name | [(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

| Standard InChI | InChI=1S/C11H14BrN2O8P/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(22-9)5-21-23(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1 |

| Standard InChI Key | LKWCVKAHHUJPQO-PIXDULNESA-N |

| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)O)O |

| SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)O)O |

| Canonical SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)O)O |

Introduction

Chemical Identity and Physical Properties

Brivudine monophosphate is the phosphorylated form of Brivudine (also known as bromovinyl-deoxyuridine or BVDU), representing an important nucleoside analog derivative. Understanding its fundamental chemical and physical properties is essential for research applications and therapeutic development.

Chemical Structure and Identification

Brivudine monophosphate possesses distinct chemical properties that facilitate its biological activity. The compound features a phosphate group attached to the parent Brivudine structure, enhancing its pharmaceutical properties.

Table 1: Chemical Identification Parameters of Brivudine Monophosphate

| Parameter | Information |

|---|---|

| Chemical Name | Brivudine monophosphate |

| Molecular Formula | C11H14BrN2O8P |

| Molecular Weight | 413.12 |

| CAS Registry Number | 80860-82-8 |

| Parent Compound | Brivudine ((E)-5-(2-Bromovinyl)-2′-deoxyuridine) |

| Physical State | Powder |

The chemical structure of Brivudine monophosphate builds upon the parent compound Brivudine, which is characterized as a uridine derivative and nucleoside analog . The addition of the phosphate group to Brivudine creates this monophosphate ester, resulting in a compound with potentially different pharmacokinetic properties compared to the parent molecule .

| Form | Storage Temperature | Stability Period |

|---|---|---|

| Powder | -20°C | 3 years |

| In solvent | -80°C | 1 year |

These storage recommendations ensure the maintenance of compound integrity for research purposes, which is crucial when conducting biological assays or pharmaceutical development work involving this compound .

Parent Compound: Brivudine Background

Understanding Brivudine, the parent compound of Brivudine monophosphate, provides essential context for appreciating the properties and potential applications of its phosphorylated derivative.

Chemical Characteristics of Brivudine

Brivudine (BVDU) serves as the foundation molecule for Brivudine monophosphate and possesses distinctive chemical properties that contribute to its biological activity.

Table 3: Chemical Properties of Brivudine (Parent Compound)

| Parameter | Information |

|---|---|

| Chemical Name | (E)-5-(2-Bromovinyl)-2′-deoxyuridine |

| Molecular Formula | C11H13BrN2O5 |

| Molecular Weight | 333.1353 |

| CAS Registry Number | 69304-47-8 |

| Physical Appearance | White needles (from methanol-water) |

| Melting Point | 123-125°C (decomposes) |

| UV Absorption Maxima | 253 nm (ε 13100), 295 nm (ε 10300) |

Brivudine is characterized by its distinctive bromovinyl group at the 5-position of the pyrimidine base, which contributes significantly to its antiviral properties . This structural feature differentiates it from other nucleoside analogs and contributes to its selective activity profile.

| Trademark | Manufacturer |

|---|---|

| Brivex | Menarini |

| Brivirac | Menarini |

| Nervinex | Menarini |

| Zecovir | Guidotti |

| Zostex | Berlin-Chemie |

These commercial formulations contain Brivudine as the active pharmaceutical ingredient, primarily indicated for antiviral applications . The phosphorylated derivative, Brivudine monophosphate, is primarily used in research contexts rather than as a direct therapeutic agent.

Biological Activities and Mechanisms of Action

Brivudine monophosphate and its parent compound exhibit significant biological activities through multiple mechanisms, making them valuable for both antiviral and potential anticancer applications.

Antiviral Properties

The parent compound Brivudine demonstrates selective antiviral activity that may inform the potential applications of Brivudine monophosphate in similar contexts.

Brivudine exhibits notable selective activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) . This selectivity makes it particularly valuable in the management of herpes zoster (shingles) and herpetic keratitis. Clinical evaluations have demonstrated efficacy in these conditions, with comparative studies against acyclovir showing promising results in herpes zoster treatment .

Pro-Apoptotic and Chemosensitizing Properties

Brivudine monophosphate inherits and potentially enhances the pro-apoptotic and chemosensitizing properties documented for its parent compound Brivudine.

In vitro studies have demonstrated that Brivudine (BVDU) downregulates the multifunctional DNA repair enzyme APEX nuclease 1, resulting in significant inhibition of DNA repair mechanisms . This inhibition leads to the induction of apoptosis in target cells, suggesting potential applications in cancer therapy where enhanced apoptotic responses are desirable.

Additionally, Brivudine may inhibit the expression of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently overexpressed in various cancer types . This inhibition potentially leads to the downregulation of Vascular Endothelial Growth Factor (VEGF), suggesting anti-angiogenic properties that could further enhance its anticancer effects.

Overcoming Chemoresistance

One of the most promising aspects of Brivudine and its derivatives like Brivudine monophosphate is their potential ability to overcome chemoresistance mechanisms in cancer treatment.

Research indicates that Brivudine inhibits the upregulation of chemoresistance genes, specifically Multi-drug resistance protein 1 (Mdr1) and Dihydrofolate reductase (DHFR), during chemotherapy . This property suggests potential applications as an adjuvant in cancer treatment protocols where chemoresistance presents a significant challenge to therapeutic efficacy.

Research efforts continue to optimize these synthesis routes to develop more efficient and cost-effective production methods . The phosphorylation to create Brivudine monophosphate would typically involve additional specific reaction steps following the successful synthesis of Brivudine.

Stock Solution Preparation

For research applications, proper preparation of Brivudine monophosphate stock solutions is essential to ensure accurate experimental results.

Table 6: Stock Solution Preparation Guidelines

| Amount | Final Concentration | |||

|---|---|---|---|---|

| 1 mM | 5 mM | 10 mM | 50 mM | |

| 1 mg | 2.4206 mL | 0.4841 mL | 0.2421 mL | 0.0484 mL |

| 5 mg | 12.103 mL | 2.4206 mL | 1.2103 mL | 0.2421 mL |

| 10 mg | 24.206 mL | 4.8412 mL | 2.4206 mL | 0.4841 mL |

These guidelines facilitate accurate solution preparation for various experimental applications . The appropriate solvent should be selected based on the specific solubility characteristics of Brivudine monophosphate, and prepared solutions should be used promptly to ensure maximum activity.

Research Applications and Future Directions

The unique properties of Brivudine monophosphate suggest numerous potential research applications in both antiviral and anticancer fields.

Antiviral Research Applications

Brivudine monophosphate may serve as an important research tool for understanding phosphorylated nucleoside analogs in antiviral contexts. The parent compound Brivudine has established efficacy against herpes simplex virus type 1 and varicella-zoster virus, suggesting that its phosphorylated derivative could provide insights into improved delivery mechanisms or enhanced activity profiles .

Potential applications include the development of prodrug strategies for improved antiviral efficacy or combination therapies that leverage the unique mechanism of action demonstrated by Brivudine-based compounds.

Cancer Research Applications

The documented effects of Brivudine on DNA repair inhibition, STAT3 expression, and chemoresistance gene regulation suggest potentially valuable applications for Brivudine monophosphate in cancer research .

Areas of particular interest include:

-

Exploration of chemosensitizing combinations that leverage the ability to inhibit Mdr1 and DHFR upregulation

-

Investigation of synergistic effects with DNA-damaging chemotherapeutic agents

-

Development of targeted delivery systems to enhance tumor-specific effects

-

Study of STAT3 inhibition in cancers where this pathway represents a key oncogenic driver

These research directions may lead to novel therapeutic strategies that overcome existing limitations in cancer treatment, particularly for tumors exhibiting chemoresistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume